molecular formula C24H21ClN2O5S B10896299 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B10896299
M. Wt: 485.0 g/mol
InChI Key: MASSHPCKZWRRCW-DEDYPNTBSA-N
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Description

2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a chlorinated aromatic ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process may include:

  • Formation of the thiazolidine ring through cyclization reactions.
  • Introduction of the chlorinated aromatic ring via electrophilic aromatic substitution.
  • Functionalization of the aromatic ring with ethoxy and propargyloxy groups.
  • Final coupling reactions to attach the acetylated phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE: can be compared with other thiazolidine derivatives, chlorinated aromatic compounds, and acetylated phenyl compounds.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21ClN2O5S/c1-4-10-32-22-18(25)11-16(12-19(22)31-5-2)13-20-23(29)27(24(30)33-20)14-21(28)26-17-8-6-15(3)7-9-17/h1,6-9,11-13H,5,10,14H2,2-3H3,(H,26,28)/b20-13+

InChI Key

MASSHPCKZWRRCW-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C

Origin of Product

United States

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